5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazole ring, an oxazole ring, and a carboxamide group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst. The reaction mixture is refluxed for 2 hours, and the crude product is purified by crystallization using dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methylphenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition disrupts the parasite’s metabolic processes, leading to its death. The compound also exhibits strong hydrophobic interactions with key residues in the active site of the enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]: This compound also exhibits antileishmanial activity and shares a similar pyrazole structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with confirmed biological activities.
Uniqueness
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of a pyrazole ring, an oxazole ring, and a carboxamide group. This unique structure contributes to its potent pharmacological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-3-5-13(6-4-11)10-20-8-7-15(18-20)17-16(21)14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJDJMLUFFBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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